REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].CCC[CH2:9][CH2:10][CH2:11][CH3:12].[CH3:13]C(C)=O>>[C:1]([O:5][CH2:9][CH:10]([CH3:13])[CH2:11][CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3] |f:1.2,3.4|
|
Name
|
heptane acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(CC)C.C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |